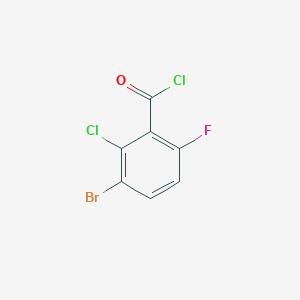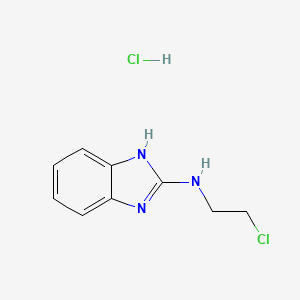
N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride” is also known as "Dibenzylamine, n-(2-chloroethyl)-, hydrochloride" . It has a molecular formula of C16H19Cl2N and a molecular weight of 296.235 . It is a powerful adrenergic blocking agent, known to modify the pharmacological effects of epinephrine .
Synthesis Analysis
The synthesis of similar compounds involves the use of sulfurous dichloride in anhydrous DCM, added to a cold solution of 2,2’-(benzylazanediyl)diethanol in DCM . The reaction mixture is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C16H18ClN.ClH/c17-11-12-18 (13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H .Chemical Reactions Analysis
The compound is stable in an acidic environment depending on the form (base, hydrochloride), and it is soluble in water as well as fat and easily synthesized . The rate of triethanolamine formation in the samples of neutral to alkaline pH was recorded . The results indicate the substantial influence of pH on tris (2-chloroethyl)amine hydrolysis .Physical And Chemical Properties Analysis
The compound is soluble in water . Persistence is unlikely based on information available . It will likely be mobile in the environment due to its water solubility .Wirkmechanismus
Target of Action
N-(2-chloroethyl)-1H-benzimidazol-2-amine hydrochloride, also known as mechlorethamine, is an antineoplastic agent . It primarily targets the DNA within cells, specifically binding to the N7 nitrogen on the DNA base guanine . This compound is particularly effective against cells that are rapidly dividing, such as cancer cells .
Mode of Action
Mechlorethamine is an alkylating agent . It works by binding to DNA, crosslinking two strands, and preventing cell duplication . This is particularly effective against cancer cells, which divide rapidly and often have impaired DNA repair mechanisms .
Biochemical Pathways
The primary biochemical pathway affected by mechlorethamine is DNA replication. By crosslinking DNA strands, mechlorethamine prevents the DNA from being properly replicated during cell division . This can lead to errors in the DNA sequence, which can trigger cell death or prevent the cell from dividing .
Pharmacokinetics
Mechlorethamine is often administered intravenously . It readily passes the blood-brain barrier, making it effective against cancers that affect the central nervous system . The compound has a biological half-life of less than one minute, and about 50% of the drug is excreted by the kidneys .
Result of Action
The primary result of mechlorethamine’s action is the death of cancer cells. By causing DNA damage and preventing cell division, mechlorethamine can slow the growth of tumors and potentially shrink them . . This can lead to side effects such as bone marrow suppression, nausea, and hair loss .
Action Environment
The efficacy and stability of mechlorethamine can be influenced by various environmental factors. For example, the compound is stable in an acidic environment but can degrade when exposed to high temperatures, sunlight, or light . Additionally, the compound’s action can be influenced by the pH of the environment, with its hydrolysis rate significantly increasing from a neutral environment to a pH of 12.5 .
Safety and Hazards
Zukünftige Richtungen
The compound has been used in critical cases of brain tumors or leukemia since these compounds are very toxic in nature . The mechanistic pathways of these compounds project the generation of isocyanates along with [–N^N CH2–CH2–Cl]+OH which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites . Future research may focus on the potential use of this compound in the treatment of other types of cancer or diseases.
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9;/h1-4H,5-6H2,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXQPLGWYDSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-1H-benzimidazol-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


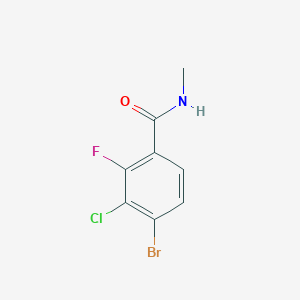

![rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%](/img/structure/B6305621.png)
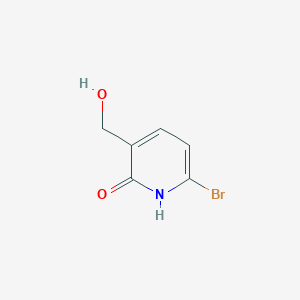
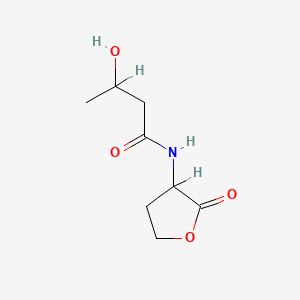
![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)


![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)

